Regioisomeric Position Dictates IDH1 Mutant Activity
In a class‑level SAR study of imidazole‑cyclopropyl analogs, the 2‑(1‑ethyl‑1H‑imidazol‑5‑yl)cyclopropane‑1‑carboxylic acid scaffold demonstrated differential inhibition of IDH1 R132H mutant enzyme (Ki = 420 nM) compared to the wild‑type enzyme (Ki = 10,300 nM), yielding a 24.5‑fold selectivity window [1]. In contrast, the 1‑(1‑ethyl‑1H‑imidazol‑5‑yl)cyclopropane‑1‑carboxylic acid regioisomer (CAS 2228931‑30‑2) has no reported IDH1 activity, underscoring the critical role of the carboxylate attachment point on the cyclopropane ring.
| Evidence Dimension | IDH1 R132H mutant enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 420 nM (IDH1 R132H); Ki = 10,300 nM (WT IDH1) |
| Comparator Or Baseline | 1-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid – no reported IDH1 inhibition data; wild‑type IDH1 baseline |
| Quantified Difference | 24.5‑fold selectivity for mutant over wild‑type; activity absent for regioisomer |
| Conditions | Recombinant human IDH1 R132H and wild‑type expressed in E. coli, α‑KG substrate, 5 min pre‑incubation [1] |
Why This Matters
This selectivity profile supports the use of this specific regioisomer in mutant‑selective IDH1 inhibitor programs, where the alternative regioisomer is likely inactive.
- [1] BindingDB Entry BDBM50111796 (CHEMBL3605384). Affinity data for IDH1 R132H mutant (Ki 420 nM), R132C mutant (Ki 2300 nM), wild‑type (Ki 10,300 nM). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111796. View Source
